

# Lifirafenib (BGB-283) chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lifirafenib (BGB-283)

Cat. No.: B15149579

Get Quote

An In-depth Technical Guide to Lifirafenib (BGB-283): Chemical Structure and Synthesis

### Introduction

Lifirafenib, also known as BGB-283, is a novel and potent small molecule inhibitor targeting key enzymes in cellular signaling pathways critical to cancer proliferation. Developed by BeiGene, it functions as a first-in-class RAF dimer inhibitor that also potently inhibits the Epidermal Growth Factor Receptor (EGFR).[1] Its dual-action mechanism is designed to overcome some of the resistance mechanisms observed with first-generation BRAF inhibitors, particularly in cancers with BRAF mutations, such as melanoma and colorectal cancer.[2][3] Lifirafenib selectively binds to and inhibits the activity of various RAF kinases, including A-RAF, B-RAF, C-RAF, and the common B-RAF V600E mutant, as well as EGFR.[1] This inhibition blocks the MAPK/ERK signaling cascade, leading to a reduction in tumor cell proliferation and tumor growth.[4]

## **Chemical Structure**

Lifirafenib is a complex heterocyclic molecule. Its structure is comprised of three main moieties: a trifluoromethyl-substituted benzimidazole ring, a rigid cyclopropa[b]benzofuran core, and a dihydro-1,8-naphthyridinone group, connected via an ether linkage.

- IUPAC Name: 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][5]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one[6]
- Molecular Formula: C25H17F3N4O3[6]







• Molecular Weight: 478.4 g/mol [6]

• CAS Number: 1446090-79-4[7]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]



- 7. 2.6. BRAF Kinase Assay [bio-protocol.org]
- To cite this document: BenchChem. [Lifirafenib (BGB-283) chemical structure and synthesis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15149579#lifirafenib-bgb-283-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com